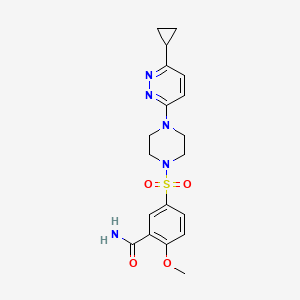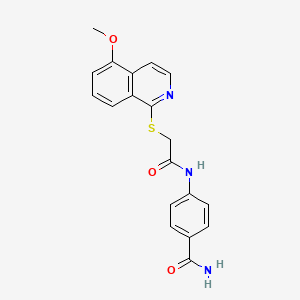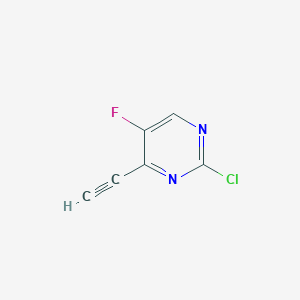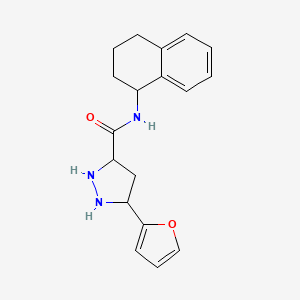
5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide, also known as CSPS, is a chemical compound that has been widely studied for its potential therapeutic applications. CSPS belongs to the class of sulfonylurea receptor modulators, which have been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Potential
The compound shares structural similarities with various benzamide derivatives known for their pharmacological properties. For example, benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, with some showing potential as prokinetic agents due to their ability to accelerate gastric emptying and increase the frequency of defecation. These compounds, such as Y-36912, have been identified as selective serotonin 4 (5-HT4) receptor agonists, offering potential for treating gastrointestinal disorders with reduced side effects (Sonda et al., 2004).
Radiolabeled Compounds for Neurological Studies
Radiolabeled compounds related to the given chemical structure, such as [18F]p-MPPF, have been used in positron emission tomography (PET) studies to investigate the serotonergic neurotransmission system. These studies provide valuable insights into the role of 5-HT1A receptors in various neurological conditions, contributing to our understanding of disorders like depression and anxiety (Plenevaux et al., 2000).
Development of 5-HT Receptor Antagonists
Further research into piperazine derivatives has led to the development of compounds acting as 5-HT7 receptor antagonists. These compounds have shown significant in vitro activity, highlighting their potential in treating disorders associated with the 5-HT7 receptor, such as depression, anxiety, and schizophrenia (Yoon et al., 2008).
Alzheimer's Disease Treatment
In the context of Alzheimer's disease, certain piperazinylmethyl indole derivatives, sharing core structural features with the compound , have been identified as potent and selective serotonin 6 (5-HT6) receptor antagonists. These compounds, like SUVN-502, have demonstrated high affinity and selectivity, showing promise as potential treatments for cognitive disorders. The unique combination of these compounds with standard Alzheimer's treatments has shown synergistic effects, enhancing cognitive function in preclinical models (Nirogi et al., 2017).
Propriétés
IUPAC Name |
5-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-28-17-6-4-14(12-15(17)19(20)25)29(26,27)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJUDSOKPTWQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)
![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)
![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B2610609.png)
![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)
![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)
![N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2610615.png)
![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)


